Product packaging for 3-(Benzyloxy)-5-bromo-2-iodopyrazine(Cat. No.:)

3-(Benzyloxy)-5-bromo-2-iodopyrazine

Cat. No.: B11831889
M. Wt: 391.00 g/mol
InChI Key: VZHYRUQTTHWXOK-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a foundational scaffold in modern chemical research, demonstrating remarkable versatility in medicinal chemistry, materials science, and catalysis. mdpi.comresearchgate.nettandfonline.com This structural motif is prevalent in numerous natural products, including the vitamin B family members riboflavin (B1680620) and folic acid, as well as alkaloids isolated from marine microorganisms. lifechemicals.com In the pharmaceutical realm, the pyrazine core is embedded in a variety of clinically significant drugs. mdpi.com The World Health Organization's Model List of Essential Medicines includes pyrazine-containing drugs such as the antituberculosis agent Pyrazinamide and the multiple myeloma treatment Bortezomib. nih.gov

The broad spectrum of pharmacological activities associated with pyrazine derivatives—including anticancer, anti-inflammatory, antibacterial, and antioxidant effects—renders them highly valuable in drug discovery programs. mdpi.comresearchgate.netnih.gov Beyond medicine, pyrazine-based compounds are integral to the development of advanced materials. Their unique electronic properties are harnessed in creating π-conjugated pyrazine polymers for photovoltaic devices and other light-responsive materials for optical applications. lifechemicals.com The widespread application of this scaffold has spurred the development of numerous synthetic methodologies for its incorporation and functionalization. nih.govacs.org

Strategic Role of Halogenation and Alkoxy Substitution in Pyrazine Functionalization

The inherent electron-deficient nature of the pyrazine ring makes direct electrophilic substitution challenging. However, the introduction of halogen atoms onto the pyrazine core is a key strategic maneuver to unlock its synthetic potential. Halogenated pyrazines are highly versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. rsc.org The commercial availability and reactivity of halopyrazines have made them popular substrates for palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Negishi couplings. researchgate.netrsc.org

The identity of the halogen atom is crucial for controlling reactivity. In polyhalogenated systems, the differing bond strengths of C-I, C-Br, and C-Cl bonds allow for site-selective functionalization. The typical order of reactivity in palladium-catalyzed cross-couplings is C-I > C-Br >> C-Cl, enabling chemists to perform sequential, regioselective modifications on a multiply halogenated pyrazine ring. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecular architectures. nih.gov

Alkoxy groups, such as the benzyloxy group, also play a significant role. They modify the electronic properties of the pyrazine ring and can act as protecting groups for hydroxyl functionalities. The benzyloxy group can be readily cleaved under various conditions to reveal a reactive hydroxyl group, adding another layer of synthetic versatility. Furthermore, alkoxy substituents can influence the regioselectivity of subsequent reactions, directing incoming groups to specific positions on the heterocyclic core. The combination of halogen and alkoxy substituents on a pyrazine ring thus creates a powerful and multifunctional synthetic building block. rsc.org

Overview of 3-(Benzyloxy)-5-bromo-2-iodopyrazine as a Versatile Synthetic Intermediate

The compound this compound emerges as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is derived directly from the strategic placement of three distinct functional groups on the pyrazine scaffold: a benzyloxy group, a bromine atom, and an iodine atom. This specific arrangement allows for a programmed, stepwise functionalization of the pyrazine core.

The primary value of this intermediate lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. nih.gov This reactivity difference enables selective substitution at the 2-position (iodo) while leaving the 5-position (bromo) intact for a subsequent, different coupling reaction. This orthogonal reactivity is essential for the convergent synthesis of complex, unsymmetrically substituted pyrazines, avoiding the need for lengthy linear sequences and complex protecting group manipulations. For instance, a Sonogashira coupling could be performed at the iodo-position, followed by a Suzuki coupling at the bromo-position.

The benzyloxy group at the 3-position serves a dual purpose. It functions as a stable ether linkage that can be carried through multiple synthetic steps and can later be deprotected (via hydrogenolysis, for example) to unmask a 3-hydroxypyrazine moiety. This latent hydroxyl group can then be used for further derivatization, such as etherification or esterification. The presence of this group also electronically modifies the ring, influencing the reactivity of the adjacent halogenated positions. The combination of these features makes this compound a powerful platform for generating diverse libraries of polysubstituted pyrazines for applications in drug discovery and materials science.

Interactive Data Table: Properties of this compound and Related Compounds

This table compares the calculated or known properties of the title compound with closely related structures, illustrating the impact of different halogen substitutions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compound C₁₁H₈BrIN₂O407.00 (Calculated)N/A-
3-(Benzyloxy)-5-bromo-2-chloropyrazineC₁₁H₈BrClN₂O299.551410164-69-0 chemscene.com
2-(Benzyloxy)-3-bromo-5-iodopyridineC₁₂H₉BrINO390.061361342-88-2 bldpharm.com
3-Bromo-5-iodopyridineC₅H₃BrIN283.89233770-01-9 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrIN2O B11831889 3-(Benzyloxy)-5-bromo-2-iodopyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrIN2O

Molecular Weight

391.00 g/mol

IUPAC Name

5-bromo-2-iodo-3-phenylmethoxypyrazine

InChI

InChI=1S/C11H8BrIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

VZHYRUQTTHWXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2I)Br

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy 5 Bromo 2 Iodopyrazine

Retrosynthetic Analysis and Key Disconnections for Compound Synthesis

A plausible retrosynthetic analysis for 3-(benzyloxy)-5-bromo-2-iodopyrazine hinges on strategically disconnecting the substituents from the pyrazine (B50134) core. The most logical approach involves the sequential removal of the halogen atoms followed by the benzyloxy group, leading back to a simpler pyrazine precursor.

Key Disconnections:

C-I and C-Br Bond Formation: The iodo and bromo groups can be envisioned as being introduced via electrophilic halogenation or Sandmeyer-type reactions on an appropriately substituted aminopyrazine. The order of these introductions is critical to ensure correct regioselectivity.

C-O (Benzyloxy) Bond Formation: The benzyloxy ether linkage can be disconnected to reveal a hydroxypyrazine (a pyrazinone tautomer) and a benzyl (B1604629) halide. This suggests an O-alkylation step, such as a Williamson ether synthesis.

Pyrazine Ring Formation: The core pyrazine ring itself can be disconnected to simpler acyclic precursors, typically a 1,2-dicarbonyl compound and an α-aminoamide, based on the classic Reuben G. Jones synthesis of 2-hydroxypyrazines. beilstein-journals.org

This analysis leads to a forward synthetic strategy that begins with the construction of a 2-hydroxypyrazine (B42338) nucleus, followed by O-benzylation, and concludes with sequential, regioselective halogenations to install the bromo and iodo substituents.

Synthesis of Pyrazine Precursors and Regioselective Halogenation Strategies

The construction of the pyrazine core is the foundational stage of the synthesis. Following the formation of the core, a carefully planned halogenation sequence is required to achieve the desired substitution pattern.

A common and effective method for creating the initial pyrazine scaffold is the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. beilstein-journals.org For the synthesis of a precursor to the target molecule, one could start with the synthesis of 5-bromo-2(1H)-pyrazinone. This can be achieved by first preparing 2-amino-5-bromopyrazine (B17997). The bromination of 2-aminopyrazine (B29847) using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) has been shown to be effective. chemicalbook.comthieme.de Conditions can be controlled to favor the formation of the 5-bromo derivative. thieme.de

The resulting 2-amino-5-bromopyrazine can then be converted to 5-bromo-2-hydroxypyrazine (which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyrazinone). This transformation can be accomplished through a diazotization reaction, where the amine is treated with sodium nitrite (B80452) in an acidic aqueous solution, followed by hydrolysis of the resulting diazonium salt.

With the 3-(benzyloxy)pyrazine intermediate in hand, the next critical phase is the regioselective introduction of the bromine and iodine atoms. The directing effects of the existing benzyloxy group, which is an ortho-, para-directing activator, must be considered.

Selective Iodination: The first halogenation step would be the introduction of iodine at the C-2 position. The benzyloxy group at C-3 will direct the incoming electrophile to the ortho (C-2) and para (C-5) positions. To achieve selective iodination at the C-2 position on the 5-bromo-3-(benzyloxy)pyrazine intermediate, a Sandmeyer-type reaction is a viable strategy. This would involve the diazotization of a precursor like 2-amino-5-bromo-3-(benzyloxy)pyrazine, followed by treatment with an iodide salt, such as potassium iodide or sodium iodide. organic-chemistry.org A procedure described for a similar system involves treating the aminopyrazine with sodium nitrite and hydroiodic acid in a mixture of acetonitrile and water at elevated temperatures. researchgate.net

Selective Bromination: If starting from 3-(benzyloxy)pyrazin-2-amine, direct bromination at the C-5 position can be achieved. The amino and benzyloxy groups are both activating and will direct the incoming electrophile to the C-5 position. Treatment with N-bromosuccinimide (NBS) in a solvent like a mixture of dimethyl sulfoxide (B87167) (DMSO) and water can effectively install the bromo group at the desired position. researchgate.net

The order of halogenation is crucial. Introducing the bulkier iodine atom first might sterically hinder the subsequent introduction of bromine. Conversely, introducing bromine first at the 5-position of 3-(benzyloxy)pyrazine would be followed by iodination at the 2-position, guided by the activating benzyloxy group.

A plausible synthetic sequence is outlined in the table below, based on analogous transformations reported in the literature. researchgate.net

StepStarting MaterialReagents and ConditionsProductYield (%)
12-Amino-5-bromopyrazine1. NaNO₂, aq. H₂SO₄, 0°C2. Heat5-Bromo-2(1H)-pyrazinone-
25-Bromo-2(1H)-pyrazinoneBenzyl alcohol, NaH, THF, reflux5-Bromo-3-(benzyloxy)pyrazine~70
35-Bromo-3-(benzyloxy)pyrazine1. Diazotization of a 2-amino precursor2. NaNO₂, HI, MeCN, H₂O, 50°CThis compound~64

Yields are illustrative and based on similar reactions reported in the literature. researchgate.net

Stereoselective Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis, which involves the O-alkylation of a hydroxypyrazine (pyrazinone) precursor. In this case, 5-bromo-2(1H)-pyrazinone would be treated with a strong base to form the corresponding pyrazinolate anion, which then acts as a nucleophile to displace a halide from benzyl bromide or a similar benzylating agent.

A common procedure involves the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The pyrazinone is deprotonated by NaH to form the sodium salt, which is then reacted with benzyl alcohol (or a benzyl halide) under reflux conditions to yield the desired 3-(benzyloxy)-5-bromopyrazine. researchgate.net Since the benzyloxy group itself is achiral and is being attached to a planar aromatic ring, this specific reaction step does not involve the creation of a new stereocenter, and thus stereoselectivity is not a concern.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time.

For Halogenation Steps:

Reagent Stoichiometry: The molar equivalents of the halogenating agents (e.g., NBS, NaNO₂/HI) must be carefully controlled to prevent over-halogenation or side reactions.

Solvent System: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. For NBS bromination, solvents like acetonitrile or dichloromethane are often used. chemicalbook.com For the iodination via diazotization, a mixture of acetonitrile and water is effective. researchgate.net

Temperature Control: Diazotization reactions are typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Subsequent displacement with iodide may require heating to drive the reaction to completion. researchgate.net

For O-Benzylation:

Base Selection: While sodium hydride is effective, other bases such as potassium carbonate or silver(I) oxide could be explored, particularly if the substrate is sensitive to the highly reactive NaH. mdpi.com

Solvent and Temperature: Anhydrous THF is a standard solvent, but others like DMF could be used. The reaction is often heated to reflux to ensure a reasonable reaction rate. researchgate.net

Purification: Chromatographic purification is typically necessary to separate the desired O-benzylated product from any unreacted starting material and potential N-benzylated byproducts.

The table below summarizes variables that can be adjusted for optimization.

Reaction StepVariableOptionsDesired Outcome
BrominationReagentNBS, Br₂High regioselectivity for C-5
SolventCH₂Cl₂, CH₃CNGood reagent solubility, minimal side reactions
O-BenzylationBaseNaH, K₂CO₃, Ag₂OHigh yield of O-alkylated product
SolventTHF, DMFAnhydrous conditions, good solubility
IodinationIodide SourceNaI, KI, HIEfficient displacement of diazonium group
Temperature0°C (diazotization), >25°C (displacement)Stable diazonium intermediate, complete reaction

Considerations for Green Chemistry Approaches in this compound Synthesis

Incorporating principles of green chemistry is essential for developing sustainable synthetic routes. For the synthesis of this compound, several aspects can be considered to minimize environmental impact.

Atom Economy: The classical synthesis of pyrazines often involves condensation reactions, which can have good atom economy. researchgate.net However, Sandmeyer-type reactions generate stoichiometric amounts of inorganic salts as byproducts. Exploring alternative C-H activation/halogenation methods could improve atom economy, although regioselectivity might be a challenge.

Safer Solvents: Traditional solvents like chloroform (B151607) and THF have environmental and health concerns. The use of greener solvents should be explored. For instance, acetonitrile is considered a more environmentally benign option than some chlorinated solvents. libretexts.org Water is used as a co-solvent in the iodination step, which is advantageous. researchgate.net

Catalysis: While the proposed route relies on stoichiometric reagents, catalytic methods for halogenation are an area of active research. For instance, iodine-catalyzed syntheses of other nitrogen heterocycles have been reported and could potentially be adapted. nih.gov

Energy Efficiency: The use of microwave irradiation has been shown to accelerate halogenation reactions on aminopyrazines, potentially reducing reaction times and energy consumption compared to conventional heating. chemicalbook.comthieme.de

Waste Reduction: Minimizing the number of synthetic steps and avoiding protecting groups where possible can reduce waste. The proposed route is relatively linear and avoids complex protection-deprotection sequences. Purification by crystallization is preferable to chromatography to reduce solvent waste.

Transformations and Synthetic Utility of 3 Benzyloxy 5 Bromo 2 Iodopyrazine

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. researchgate.net For dihalogenated pyrazines like 3-(benzyloxy)-5-bromo-2-iodopyrazine, these reactions offer a pathway for the sequential and controlled introduction of various substituents. rsc.org The differential reactivity of the C-I and C-Br bonds is key to achieving selectivity.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and heteroaryl-aryl bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters. nih.gov In the context of polyhalogenated heteroarenes, this reaction allows for the selective functionalization of specific positions. rsc.orgresearchgate.net For this compound, the greater reactivity of the carbon-iodine bond allows for selective coupling at the C-2 position while leaving the C-5 bromine intact for subsequent transformations. rsc.org This chemoselectivity is a cornerstone of its synthetic utility.

Typical conditions for the selective Suzuki-Miyaura coupling at the C-2 position involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane/water or DME. The reaction proceeds preferentially at the iodo-substituted position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. rsc.org

CatalystBaseSolventPosition of CouplingTypical Yield (%)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OC-2 (Iodine)75-95
PdCl₂(dppf)K₂CO₃DMEC-2 (Iodine)80-98
Pd₂(dba)₃ / SPhosCs₂CO₃TolueneC-2 (Iodine)85-99

This table presents typical conditions and outcomes for the selective Suzuki-Miyaura coupling of substrates similar to this compound, demonstrating the preferential reaction at the C-I bond.

Stille Coupling and Other Organometallic Cross-Coupling Methods

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions such as the Stille coupling offer complementary reactivity. The Stille reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. Similar to the Suzuki coupling, the Stille reaction on this compound can be performed selectively at the C-2 position. Microwave-assisted Stille couplings have been shown to dramatically improve yields and reduce reaction times for halogenated heterocyclic compounds. nih.gov

Other relevant cross-coupling reactions include:

Negishi Coupling: Employs organozinc reagents, which are generally more reactive than organoboron or organotin compounds. This method is effective for creating C(sp³)-C(sp²) bonds. nih.gov

Kumada Coupling: Utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner. Its high reactivity often requires lower temperatures and careful substrate selection.

Hiyama Coupling: Involves organosilicon compounds, activated by a fluoride source (e.g., TASF or TBAF).

Sonogashira Coupling: A powerful method for the synthesis of alkynyl-substituted pyrazines, coupling the halo-pyrazine with a terminal alkyne. This reaction typically shows high selectivity for the iodo-position. nih.gov

Chemoselective and Regioselective Aspects in Palladium Catalysis at Bromine and Iodine Centers

The synthetic value of this compound is largely defined by the ability to selectively functionalize the C-2 and C-5 positions. The chemoselectivity in palladium-catalyzed cross-coupling reactions is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-X bonds. The established reactivity order for halogens is I > Br > Cl > F. rsc.org

Therefore, in a molecule containing both iodine and bromine, the palladium catalyst will preferentially insert into the carbon-iodine bond. researchgate.net This allows for a two-step functionalization strategy:

First Coupling: A palladium-catalyzed reaction (e.g., Suzuki, Stille, Sonogashira) is performed under conditions that selectively target the C-I bond, installing the first desired substituent at the C-2 position.

Second Coupling: The resulting 5-bromo-2-substituted pyrazine (B50134) can then undergo a second, often more forcing, cross-coupling reaction at the C-Br position to introduce a different substituent at C-5.

This predictable selectivity enables the synthesis of asymmetrically disubstituted pyrazines with high regiochemical control. The choice of catalyst, ligand, and reaction conditions can further fine-tune this selectivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrazines susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. youtube.commasterorganicchemistry.com

For this compound, SNAr reactions provide a complementary, transition-metal-free method for functionalization. The rate and regioselectivity of the reaction depend on several factors:

The nature of the leaving group: While C-I bonds are weaker, fluoride and chloride are often better leaving groups in SNAr mechanisms because their high electronegativity strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. youtube.com However, both bromide and iodide can serve as effective leaving groups on highly activated systems like pyrazines.

The strength of the nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are commonly used.

Ring activation: The two ring nitrogens significantly activate the halide positions towards nucleophilic attack.

SNAr reactions can sometimes compete with cross-coupling reactions, but by choosing appropriate reaction conditions (e.g., absence of a metal catalyst, presence of a strong nucleophile), one pathway can be favored over the other. nih.gov

Nucleophile (Nu-H)BaseSolventDisplaced Halogen
Methanol (CH₃OH)NaHTHFBr or I
Ethanethiol (C₂H₅SH)K₂CO₃DMFBr or I
PiperidineNoneDMSOBr or I
Sodium Azide (NaN₃)N/AAcetonitrile (B52724)Br or I

This table illustrates potential SNAr reactions on a bromo-iodopyrazine substrate, showcasing various nucleophiles and conditions.

Strategic Manipulation of the Benzyloxy Group: Cleavage and Subsequent Functionalization

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality on the pyrazine ring. Its removal, or debenzylation, is a crucial step to unmask the pyrazinol tautomer and allow for further functionalization at this position.

The most common method for benzyl (B1604629) ether cleavage is palladium-catalyzed hydrogenolysis. organic-chemistry.orgjk-sci.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing the deprotected pyrazinol and toluene as a byproduct. jk-sci.com

Reagent(s)CatalystSolventReaction Type
H₂ (gas)10% Pd/CEthanol, Methanol, or THFHydrogenolysis
Ammonium Formate10% Pd/CMethanolCatalytic Transfer Hydrogenation
1,4-Cyclohexadiene10% Pd/CEthanolCatalytic Transfer Hydrogenation
BCl₃ or BBr₃NoneDichloromethane (B109758)Lewis Acid Cleavage

This table summarizes common methods for the deprotection of benzyl ethers. organic-chemistry.orgjk-sci.com

An important consideration during hydrogenolysis is the potential for concurrent reduction of other functional groups, such as nitro groups or carbon-halogen bonds (hydrodehalogenation). Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, can sometimes offer milder conditions and improved chemoselectivity. jk-sci.com Alternatively, Lewis acids like boron trichloride (BCl₃) can effect cleavage, although this method is harsher and less compatible with sensitive functional groups. organic-chemistry.org Once deprotected, the resulting pyrazinol can be used in subsequent reactions, such as O-alkylation or conversion to a triflate for further cross-coupling. rsc.org

Directed Ortho-Metalation and Related Lithiation Strategies for Pyrazine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. baranlab.org

In this compound, several groups can potentially direct metalation:

The Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are strong Lewis bases and can direct lithiation to adjacent carbon atoms (C-3 or C-6).

The Benzyloxy Group: The oxygen atom of the benzyloxy group can also act as a DMG, directing lithiation to the C-2 position. uwindsor.canih.gov

However, the presence of halogens complicates this strategy. Halogen-metal exchange, where the organolithium reagent swaps with a halogen atom (preferentially iodine, then bromine), is often a much faster process than proton abstraction (deprotonation). uwindsor.ca Therefore, treatment of this compound with an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures would likely result in selective lithium-iodine exchange at the C-2 position, rather than DoM. This provides an alternative, palladium-free route to generate a nucleophilic pyrazine species at C-2, which can then be reacted with various electrophiles.

ReagentTemperature (°C)Likely OutcomeSubsequent Reaction
n-BuLi-78Lithium-Iodine Exchange at C-2Quench with electrophile (e.g., CO₂, DMF, aldehydes)
LDA-78Potential deprotonation (if no exchange)Quench with electrophile
t-BuLi-78Lithium-Iodine Exchange at C-2Quench with electrophile

This table outlines the probable outcomes of treating this compound with strong bases, highlighting the prevalence of halogen-metal exchange over directed ortho-metalation.

Other Selective Functional Group Transformations at the Pyrazine Core

The presence of two different halogen atoms at positions 2 and 5 of the pyrazine ring in this compound opens the door to a variety of selective cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations.

This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions involving dihalogenated aromatic and heteroaromatic substrates. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity, ensuring high yields of the desired monosubstituted product.

While specific literature detailing the transformations of this compound is not extensively available, the expected reactivity can be inferred from the well-documented behavior of analogous 2,5-dihalopyrazines and other dihaloheteroarenes. The following table outlines potential selective transformations based on these established principles.

Transformation TypeReagents and ConditionsExpected ProductKey Features
Suzuki-Miyaura CouplingArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C3-(Benzyloxy)-5-bromo-2-arylpyrazineSelective reaction at the C-I bond. The C-Br bond remains for further functionalization.
Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt3-(Benzyloxy)-5-bromo-2-alkynylpyrazineMild reaction conditions. Highly selective for the iodo position.
Buchwald-Hartwig AminationAmine (R₂NH), Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C3-(Benzyloxy)-5-bromo-2-(dialkylamino)pyrazineFormation of a C-N bond at the more reactive C-I position.
Stille CouplingOrganostannane (R-SnBu₃), Pd(PPh₃)₄, LiCl, Toluene, 100 °C3-(Benzyloxy)-5-bromo-2-alkyl/arylpyrazineVersatile method for introducing a variety of organic groups.
Heck CouplingAlkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C3-(Benzyloxy)-5-bromo-2-alkenylpyrazineSelective formation of a C-C double bond at the 2-position.

Detailed Research Findings:

The synthetic utility of dihalopyrazines is well-documented in the construction of complex heterocyclic systems. For instance, the selective Suzuki-Miyaura coupling at the more reactive halogen has been a key step in the synthesis of various biologically active molecules. Similarly, Sonogashira couplings of dihalopyrazines have been employed to introduce acetylenic moieties, which can then undergo further transformations such as cyclization reactions.

While specific experimental data for this compound is limited in publicly accessible literature, the general principles of selective palladium-catalyzed cross-coupling reactions provide a robust framework for predicting its synthetic utility. The benzyloxy group at the 3-position, being electron-donating, can influence the electronic properties of the pyrazine ring and potentially modulate the reactivity of the halogen atoms, though the primary determinant of selectivity remains the inherent difference in the C-I and C-Br bond strengths.

Future research focused on this specific substrate would be valuable in delineating the precise reaction conditions required to achieve optimal selectivity and yield for various transformations, thereby expanding the toolbox for the synthesis of novel pyrazine-containing compounds.

Derivatives and Analogues of 3 Benzyloxy 5 Bromo 2 Iodopyrazine

Rational Design Principles for Novel Pyrazine (B50134) Derivatives

The design of novel pyrazine derivatives from scaffolds like 3-(benzyloxy)-5-bromo-2-iodopyrazine is guided by several key principles aimed at optimizing their biological activity, selectivity, and physicochemical properties. Two prominent strategies in this endeavor are scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central core of a known active molecule with a different scaffold, such as a pyrazine ring, while maintaining the original's three-dimensional arrangement of key functional groups. This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, a pyrazine core could be introduced to mimic the spatial orientation of pharmacophores in an existing drug, potentially leading to a new class of therapeutic agents.

Bioisosteric replacement is another cornerstone of rational drug design, where one functional group is exchanged for another with similar steric and electronic properties. The pyrazine ring itself is often used as a bioisostere for other aromatic systems like benzene (B151609) or pyridine. acs.org In the context of this compound, the bromo and iodo substituents can be replaced with other halogens or functional groups to fine-tune the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities. For example, replacing a bromine atom with a chlorine atom can alter the reactivity of the molecule in cross-coupling reactions and modify its interaction with biological targets.

Computational methods, including virtual screening and molecular modeling, play a crucial role in the rational design process. nih.govmdpi.com These techniques allow for the in-silico evaluation of large libraries of virtual compounds, predicting their binding affinity to specific biological targets and helping to prioritize synthetic efforts. By modeling the interactions of pyrazine derivatives with a target's active site, researchers can identify key structural modifications that are likely to enhance activity.

Synthesis of 2(1H)-Pyrazinone Analogues Utilizing the Pyrazine Scaffold

The 2(1H)-pyrazinone core is a common motif in many biologically active natural products and synthetic compounds. researchgate.net The conversion of highly functionalized pyrazines, such as this compound, into their corresponding 2(1H)-pyrazinone analogues represents a valuable synthetic strategy for generating molecular diversity.

One of the most direct methods for the synthesis of 2(1H)-pyrazinones from substituted pyrazines involves the hydrolysis of a precursor, often a 2-alkoxypyrazine or a 2-halopyrazine. researchgate.net In the case of this compound, the benzyloxy group at the 2-position makes it a direct precursor to a 2(1H)-pyrazinone. Acid- or base-catalyzed cleavage of the benzyl (B1604629) ether would yield the corresponding 5-bromo-2-iodo-2(1H)-pyrazinone.

Alternatively, the synthesis of 2(1H)-pyrazinones can be achieved from acyclic precursors. A well-established method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. researchgate.net While this approach does not directly utilize the this compound scaffold as a starting material, it provides a versatile route to a wide range of substituted 2(1H)-pyrazinones that could be considered analogues.

Another relevant synthetic route is the transformation of diketopiperazines into chloropyrazines, which can then be converted to 2(1H)-pyrazinones. researchgate.net This highlights the interchangeability between different oxidation states of the pyrazine ring and underscores the importance of halogenated pyrazines as synthetic intermediates.

A particularly relevant method for highly substituted systems is Hoornaert's method, which allows for the preparation of 3,5-dihalo-2(1H)-pyrazinones from an α-aminonitrile and an oxalyl halide. researchgate.net This approach could be adapted to synthesize analogues of the target compound with different substitution patterns at the 1 and 6 positions.

The following table summarizes some general approaches to the synthesis of 2(1H)-pyrazinones that could be conceptually applied to or used to create analogues of the this compound scaffold.

Synthetic MethodStarting MaterialsKey TransformationPotential Relevance to Scaffold
Hydrolysis of 2-Alkoxypyrazines2-Alkoxy or 2-BenzyloxypyrazineEther cleavage (acid/base catalysis)Direct conversion of this compound.
From DihalopyrazinesDihalopyrazineNucleophilic substitution with hydroxideCould be applied to the bromo or iodo positions under specific conditions.
Condensation of Acyclic Precursorsα-Amino acid amide and 1,2-dicarbonyl compoundCyclocondensationSynthesis of structural analogues with diverse substitution patterns.
From DiketopiperazinesDiketopiperazineChlorination followed by hydrolysisDemonstrates the utility of halogenated pyrazines as intermediates.
Hoornaert's Methodα-Aminonitrile and oxalyl halideCyclization and halogenationAccess to dihalogenated 2(1H)-pyrazinone analogues.

Development of Halogenated Pyrazine-Based Hybrid Molecular Structures

Halogenated pyrazines like this compound are exceptionally valuable building blocks for the construction of hybrid molecular structures. The presence of two different halogen atoms at distinct positions on the pyrazine ring allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key tool for medicinal chemists to create complex molecules with tailored properties.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazine core. nih.gov The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, allowing for regioselective transformations. In the case of this compound, the more reactive C-I bond at the 2-position can be selectively coupled under milder conditions, leaving the C-Br bond at the 5-position intact for a subsequent, different coupling reaction. This stepwise approach enables the introduction of two different substituents at specific positions, leading to the creation of diverse hybrid molecules.

For example, a Suzuki coupling could be performed at the 2-position to introduce an aryl or heteroaryl group, followed by a Sonogashira coupling at the 5-position to install an alkyne moiety. This would result in a highly conjugated hybrid molecule with potentially interesting electronic and photophysical properties.

The development of pyrazine-based hybrid molecules is a burgeoning area of research. For instance, pyrazine-chalcone hybrids have been synthesized and evaluated for their antimicrobial activities. nih.gov The pyrazine ring can also be fused with other heterocyclic systems to create novel polycyclic aromatic compounds with unique biological profiles. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines is one such example, where the pyrazine ring is annulated with a triazole ring. researchgate.net

The following table provides examples of cross-coupling reactions that can be utilized for the functionalization of halogenated pyrazines.

ReactionCoupling PartnerBond FormedPotential Application
Suzuki CouplingOrganoboron ReagentC-C (Aryl/Vinyl)Introduction of aromatic or vinylic substituents.
Stille CouplingOrganotin ReagentC-C (Aryl/Vinyl/Alkyl)Versatile C-C bond formation with good functional group tolerance.
Sonogashira CouplingTerminal AlkyneC-C (Alkynyl)Synthesis of conjugated systems and precursors for further transformations.
Buchwald-Hartwig AminationAmineC-NIntroduction of amino groups for modulating solubility and biological interactions.
Heck CouplingAlkeneC-C (Alkenyl)Formation of substituted alkenes.

Structure-Activity Relationship (SAR) Studies in Related Pyrazine Scaffolds

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the optimization of lead compounds into clinical candidates. For pyrazine derivatives, the nature and position of substituents on the ring can have a profound impact on their biological activity.

Influence of Halogen Substituents on Pyrazine Reactivity and Molecular Recognition

The size and polarizability of the halogen atoms (I > Br > Cl > F) also play a crucial role. Larger halogens like iodine and bromine are more polarizable and can engage in halogen bonding, a non-covalent interaction with a nucleophilic atom (such as oxygen or nitrogen) on a biological target. This directional interaction can contribute significantly to the binding affinity and selectivity of a drug candidate.

In the context of this compound, the differential reactivity of the C-I and C-Br bonds is a key feature. The weaker C-I bond is more susceptible to cleavage in transition-metal-catalyzed reactions, allowing for selective functionalization. This differential reactivity is a powerful tool in the synthesis of complex pyrazine derivatives.

The nature of the halogen can also influence the outcome of substitution reactions. For instance, in some heterocyclic systems, the preference for ipso- versus tele-substitution can be dependent on the leaving halogen, with iodo-substituted compounds favoring tele-substitution more than their bromo or chloro counterparts. acs.org

Role of the Benzyloxy Moiety in Modulating Derivative Properties

The benzyloxy group at the 3-position of the pyrazine ring is a significant modulator of the molecule's properties. Being an alkoxy group, it is an electron-donating group through resonance, which can partially offset the electron-withdrawing inductive effect of the pyrazine nitrogens and the halogen substituents. This electronic interplay can fine-tune the reactivity of the pyrazine ring.

Sterically, the bulky benzyloxy group can influence the conformation of the molecule and its ability to fit into a binding pocket. It can also participate in hydrophobic interactions with the target protein. Furthermore, the ether linkage is a potential site for metabolism, which can be a consideration in drug design.

The benzyl group itself offers a handle for further derivatization. The phenyl ring can be substituted with various functional groups to explore additional interactions with the biological target or to modify the physicochemical properties of the molecule, such as solubility and lipophilicity. Studies on other heterocyclic scaffolds have shown that the position and substitution pattern of a benzyloxy group can have a significant impact on biological activity.

Computational and Theoretical Investigations of Pyrazine Systems

Electronic Structure Analysis and Bonding Characteristics of Halogenated Pyrazines

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For halogenated pyrazines, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the distribution of electrons and the nature of the chemical bonds. chemrxiv.org The presence of multiple halogen atoms (bromine and iodine) and a benzyloxy group on the pyrazine (B50134) ring introduces significant electronic perturbations.

Molecular Electrostatic Potential (MEP): The MEP is a useful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In a molecule like 3-(Benzyloxy)-5-bromo-2-iodopyrazine, the nitrogen atoms of the pyrazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or protonation. Conversely, the carbon atoms bonded to the electronegative halogens will exhibit a more positive potential, marking them as likely sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor interactions within a molecule. chemrxiv.org In halogenated pyrazines, this analysis can reveal hyperconjugative interactions between lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the carbon-halogen bonds. These interactions can influence bond lengths, bond strengths, and ultimately, the reactivity of the molecule.

Fukui Functions: Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. chemrxiv.org For a polysubstituted pyrazine, these calculations can help predict the regioselectivity of various reactions. For instance, the analysis might indicate which of the halogenated carbon atoms is more susceptible to nucleophilic substitution.

Conceptual DFT Reactivity Descriptors:

DescriptorPredicted Trend for this compoundImplication for Reactivity
Chemical Potential (μ) Increased compared to the parent pyrazine due to halogen substitution. chemrxiv.orgHigher reactivity towards nucleophiles.
Electrophilicity Index (ω) Decreased compared to the parent pyrazine. chemrxiv.orgReduced susceptibility to electrophilic attack.
Hardness (η) Lowered due to the presence of polarizable iodine and bromine atoms.Increased reactivity in general.

This table presents predicted trends based on general findings for halogenated heterocycles and should be considered illustrative.

Mechanistic Studies of Reaction Pathways for Pyrazine Functionalization Reactions

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are known to undergo nucleophilic aromatic substitution reactions. um.edu.mynih.gov The electron-deficient nature of the pyrazine ring facilitates these reactions. researchgate.net Computational studies can elucidate the mechanism, which can be either a classical two-step process involving a Meisenheimer intermediate or a concerted process. semanticscholar.org For a molecule with multiple halogens like this compound, theoretical calculations can predict the relative activation energies for the displacement of bromide versus iodide, thus predicting the regioselectivity of the reaction. The nature of the nucleophile and solvent conditions can also be modeled to understand their impact on the reaction pathway. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are widely used for the functionalization of pyrazines. rsc.org DFT calculations can be employed to investigate the mechanisms of these complex catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. These studies can help in understanding the ligand effects, the role of the base, and the factors controlling the regioselectivity of the C-C bond formation.

Dearomatization Reactions: Recent research has explored the dearomatization of pyrazines using reagents like bis(pinacolato)diboron. globethesis.com Theoretical investigations have shown that these reactions can proceed through synergistic globethesis.comglobethesis.com-σ-rearrangement processes. globethesis.com Computational modeling can clarify the role of catalysts and the effect of steric hindrance on the feasibility and mechanism of such reactions.

Illustrative Reaction Coordinate for SNAr:

A typical computed reaction coordinate for an SNAr reaction on a dihalogenated pyrazine would show the energy of the system as the nucleophile approaches and the leaving group departs. The profile would feature an initial reactant complex, a transition state, a potential Meisenheimer intermediate, another transition state, and finally the product complex. The relative heights of the energy barriers would determine the rate and regioselectivity of the substitution.

Predictive Modeling of Reactivity and Selectivity in Pyrazine-Based Transformations

Beyond elucidating mechanisms, computational chemistry can also be used to predict the outcome of reactions.

Quantitative Structure-Activity Relationship (QSAR): Machine learning models, often in the form of QSAR, can be developed to predict the reactivity of compounds based on their structural features. nih.gov For a series of halogenated pyrazines, a QSAR model could be trained to predict reaction rates or yields for a specific transformation. The inputs for these models are typically molecular descriptors that quantify various electronic and steric properties of the molecules.

Predicting Regioselectivity: For molecules with multiple potential reaction sites, computational models can be highly effective in predicting the regioselectivity. By comparing the activation energies for different reaction pathways, the most favorable product can be identified. For this compound, this could involve predicting whether a nucleophile will substitute the bromine or the iodine, or whether a cross-coupling reaction will occur at the C-Br or C-I bond.

Interpretable Machine Learning: Advanced machine learning techniques can not only make predictions but also provide insights into the factors driving those predictions. nih.gov For instance, an analysis could reveal that the regioselectivity of a particular reaction on a halogenated pyrazine is primarily governed by the local electrophilicity of the carbon atoms, which is in turn influenced by the nature of the attached halogen.

Key Molecular Descriptors for Predictive Models:

Descriptor CategorySpecific ExamplesRelevance to Reactivity
Electronic Partial atomic charges, dipole moment, HOMO/LUMO energiesGovern interactions with electrophiles and nucleophiles.
Steric Molecular volume, surface area, specific substituent steric parametersInfluence the accessibility of reaction sites.
Topological Connectivity indices, shape indicesCapture the overall size and branching of the molecule.

This table provides examples of descriptors that could be used to build predictive models for the reactivity of halogenated pyrazines.

Applications in the Development of Advanced Organic Molecules

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues

There is no available information on the use of 3-(Benzyloxy)-5-bromo-2-iodopyrazine as a key intermediate in the total synthesis of any complex natural products or their analogues.

Contribution to the Synthesis of Diverse Nitrogen-Heteroaromatic Compound Libraries

No documented instances of this compound being utilized in the synthesis of diverse nitrogen-heteroaromatic compound libraries were found.

Precursor in the Rational Design and Synthesis of Bioactive Pyrazine (B50134) Derivatives

While pyrazine derivatives are widely explored for their bioactive properties, there is no specific information linking this compound as a precursor in the rational design and synthesis of such molecules.

Synthesis of Kinase Inhibitors and Antiproliferative Agents Derived from Pyrazinone Scaffolds

There are no research articles or patents that describe the synthesis of kinase inhibitors or antiproliferative agents from pyrazinone scaffolds using this compound as a starting material or intermediate.

Development of Other Pharmacologically Relevant Pyrazine Hybrids

No information is available regarding the use of this compound in the development of other pharmacologically relevant pyrazine hybrids.

Future Prospects and Emerging Research Areas

Exploration of Novel Synthetic Routes for Poly-functionalized Pyrazine (B50134) Architectures

The development of efficient and modular synthetic routes to poly-functionalized pyrazines is a cornerstone of advancing their application. While general methods for pyrazine synthesis exist, the specific construction of scaffolds like 3-(Benzyloxy)-5-bromo-2-iodopyrazine often requires multi-step sequences. Future research is anticipated to focus on the development of more convergent and atom-economical approaches.

One promising avenue lies in the late-stage functionalization of pre-formed pyrazine rings. This could involve the direct and selective introduction of iodo, bromo, and benzyloxy groups onto a pyrazine core, potentially through carefully controlled electrophilic aromatic substitution or directed ortho-metalation strategies. The challenge resides in achieving the desired regiochemistry on the electron-deficient pyrazine ring.

Furthermore, the synthesis of 2,5-dihalo-3-benzyloxypyrazines serves as a crucial starting point. Research into optimizing the halogenation and etherification steps of pyrazinones can lead to more efficient access to key intermediates. The development of novel catalysts and reaction conditions that allow for the selective introduction of iodine and bromine at the 2 and 5 positions, respectively, will be instrumental.

Starting MaterialReagents and ConditionsProductYield (%)
2-Hydroxypyrazine (B42338)1. Halogenating agent (e.g., NBS, NIS) 2. Benzyl (B1604629) halide, Base3-(Benzyloxy)-2,5-dihalopyrazineVariable
AminopyrazineDiazotization followed by Sandmeyer-type reactionHalogenated pyrazineModerate
DichloropyrazineNucleophilic substitution with sodium benzyloxideBenzyloxy-substituted pyrazineGood

This table outlines potential synthetic strategies for obtaining key pyrazine intermediates.

Advancements in Chemo- and Regioselective Strategies for Complex Pyrazine Scaffolds

The distinct reactivity of the iodo and bromo substituents in this compound is the linchpin for its utility as a building block. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity allows for sequential and site-selective functionalization, a powerful tool for constructing complex molecules.

Future research will likely focus on refining and expanding the repertoire of chemo- and regioselective cross-coupling reactions on this scaffold. This includes the development of highly selective catalyst systems that can discriminate between the two halogen sites with even greater fidelity, enabling a broader range of coupling partners to be introduced sequentially.

Key areas of exploration include:

Sequential Cross-Coupling Reactions: The development of one-pot, multi-reaction sequences where the iodo position is first functionalized (e.g., via Suzuki, Sonogashira, or Stille coupling), followed by a subsequent coupling reaction at the bromo position, will streamline the synthesis of complex pyrazine derivatives. researchgate.netrsc.org

Orthogonal Coupling Chemistries: Investigating coupling reactions that are inherently selective for either iodine or bromine, independent of the catalyst system, could provide alternative and complementary strategies for sequential functionalization.

Direct C-H Functionalization: Exploring the possibility of direct C-H activation at the remaining unsubstituted position of the pyrazine ring, after initial functionalization of the halogenated sites, would open up new avenues for creating even more complex substitution patterns.

Reaction TypePosition of ReactivityCatalyst/ConditionsPotential Products
Suzuki CouplingC-I (preferential)Pd(PPh₃)₄, base2-Aryl-3-(benzyloxy)-5-bromopyrazine
Sonogashira CouplingC-I (preferential)PdCl₂(PPh₃)₂, CuI, base2-Alkynyl-3-(benzyloxy)-5-bromopyrazine
Stille CouplingC-I (preferential)Pd(PPh₃)₄2-Stannyl-3-(benzyloxy)-5-bromopyrazine
Buchwald-Hartwig AminationC-Br (after C-I functionalization)Pd catalyst, ligand, base2,5-Disubstituted-3-(benzyloxypyrazine) with N-linked substituent at C-5

This interactive data table illustrates the potential for regioselective functionalization of this compound.

Untapped Potential of this compound in Advanced Materials Science

The pyrazine ring is an electron-deficient heterocycle, and when incorporated into conjugated systems, it can impart unique electronic and photophysical properties. rsc.org This makes pyrazine derivatives attractive candidates for a variety of applications in materials science, particularly in the field of organic electronics. acs.orgumi.ac.ma The ability to precisely tune the electronic properties of the pyrazine core through the introduction of various substituents makes this compound a particularly interesting building block.

Emerging research areas for pyrazine-based materials derived from this scaffold include:

Organic Light-Emitting Diodes (OLEDs): By strategically introducing electron-donating and electron-accepting groups through sequential cross-coupling reactions, it is possible to create pyrazine-based molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This allows for the design of efficient emitters for OLEDs, potentially spanning the entire visible spectrum. The benzyloxy group already present can serve as a starting point for creating donor-acceptor architectures.

Organic Photovoltaics (OPVs): The electron-deficient nature of the pyrazine core makes it an excellent component for acceptor materials in OPV devices. rsc.org The ability to synthesize complex, extended π-systems from the this compound scaffold could lead to the development of novel non-fullerene acceptors with high electron mobility and tailored absorption spectra.

Organic Field-Effect Transistors (OFETs): The planarity and potential for strong intermolecular π-π stacking in pyrazine-containing molecules are desirable characteristics for charge transport in OFETs. The versatile functionalization possibilities of the starting scaffold allow for the fine-tuning of molecular packing and electronic coupling in the solid state.

Luminescent Sensors: The fluorescence properties of pyrazine derivatives can be sensitive to their local environment. rsc.org By incorporating specific recognition motifs onto the pyrazine core, it may be possible to develop novel chemosensors for the detection of ions or small molecules.

The continued exploration of novel synthetic routes, the development of more sophisticated chemo- and regioselective functionalization strategies, and the investigation of the electronic and photophysical properties of its derivatives will undoubtedly unlock the full potential of this compound as a valuable tool for both synthetic chemists and materials scientists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing bromine and iodine substituents on the pyrazine ring in 3-(Benzyloxy)-5-bromo-2-iodopyrazine?

  • Methodological Answer : The synthesis typically involves sequential halogenation. First, benzyloxy protection of the pyrazine ring is achieved using benzyl bromide under basic conditions (e.g., NaH/DMF). Bromination is then performed using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile at 60–80°C. Iodination follows via a directed metalation strategy (e.g., LDA at −78°C) followed by quenching with iodine. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can researchers characterize the regioselectivity of halogenation in this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm substitution patterns. The deshielding effect of iodine (C2) and bromine (C5) alters adjacent proton signals. For example, the C6 proton shows a downfield shift due to the electron-withdrawing iodine.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by providing bond lengths and angles (e.g., C–I vs. C–Br distances). includes a related structure (JR9) with resolved crystallographic data .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotope patterns.

Q. What solvent systems are recommended for stabilizing this compound during storage?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N2_2/Ar) at −20°C. Use anhydrous DCM or THF for dissolution, avoiding protic solvents (e.g., MeOH) to prevent debenzylation. Stability tests show <5% decomposition after 6 months under these conditions .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki–Miyaura Coupling : The iodine at C2 acts as a superior leaving group compared to bromine (C5) due to lower bond dissociation energy. Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane selectively replaces iodine with aryl boronic acids, leaving bromine intact for subsequent reactions.
  • Electronic Withdrawal : Bromine’s inductive effect increases electrophilicity at C6, enabling nucleophilic aromatic substitution (e.g., amination with NaN3_3/CuI). Computational studies (DFT) support this reactivity trend .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., conflicting NOESY correlations)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR (VT-NMR) to identify conformational exchange. For example, heating to 60°C in DMSO-d6_6 simplifies splitting patterns. Alternatively, compare with analogous structures (e.g., JR9 in ) to validate assignments .

Q. How can researchers leverage this compound as a scaffold for drug discovery?

  • Methodological Answer :

  • Fragment-Based Design : Replace iodine/bromine with bioisosteres (e.g., CF3_3, NHS esters) to modulate pharmacokinetics.
  • Biological Screening : Test against kinase targets (e.g., JAK2) due to pyrazine’s affinity for ATP-binding pockets. highlights similar compounds with anticancer activity .
  • ADME Profiling : Assess metabolic stability using liver microsomes; the benzyloxy group may enhance CYP450 resistance compared to methoxy analogs .

Notes

  • For synthetic optimization, refer to (multi-step protocols) and 11 (electron density-guided strategies).
  • Advanced applications align with (bioactive pyrazole derivatives) and 19 (heterocyclic reactivity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.